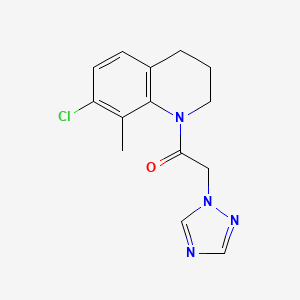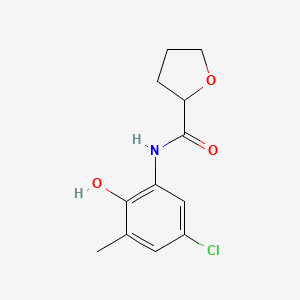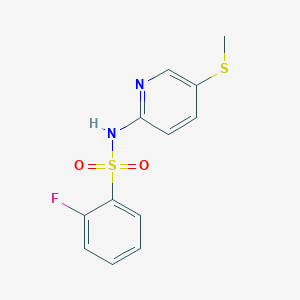![molecular formula C14H19N3OS B7594236 3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)
3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known by its chemical abbreviation, PBTZ169.
科学的研究の応用
PBTZ169 has been studied for its potential therapeutic applications in various diseases, including tuberculosis, cancer, and Alzheimer's disease. In tuberculosis, PBTZ169 has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the enzyme DprE1. In cancer, PBTZ169 has been shown to inhibit the growth of cancer cells by targeting the protein Hsp90. In Alzheimer's disease, PBTZ169 has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of the disease.
作用機序
PBTZ169 exerts its therapeutic effects by binding to specific proteins or enzymes in the body. In tuberculosis, PBTZ169 binds to the enzyme DprE1, which is involved in the biosynthesis of cell wall components in Mycobacterium tuberculosis. By inhibiting DprE1, PBTZ169 disrupts the cell wall biosynthesis process and inhibits the growth of the bacteria. In cancer, PBTZ169 binds to the protein Hsp90, which is involved in the folding and stabilization of various proteins that are important for cancer cell survival. By inhibiting Hsp90, PBTZ169 disrupts the protein folding process and induces cancer cell death. In Alzheimer's disease, PBTZ169 binds to amyloid-beta peptides and inhibits their aggregation, which is believed to contribute to the development of the disease.
Biochemical and Physiological Effects:
PBTZ169 has been shown to have various biochemical and physiological effects in the body. In tuberculosis, PBTZ169 inhibits the growth of Mycobacterium tuberculosis by disrupting the cell wall biosynthesis process. In cancer, PBTZ169 induces cancer cell death by inhibiting protein folding and stabilization. In Alzheimer's disease, PBTZ169 inhibits the aggregation of amyloid-beta peptides, which are implicated in the development of the disease. PBTZ169 has also been shown to have anti-inflammatory effects and to modulate the immune response.
実験室実験の利点と制限
PBTZ169 has several advantages for lab experiments, including its high potency and selectivity for specific targets. PBTZ169 is also relatively stable and can be synthesized in high yields with high purity. However, PBTZ169 also has limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for PBTZ169 research. One direction is to optimize the synthesis method to produce PBTZ169 analogs with improved properties, such as increased solubility and potency. Another direction is to explore the potential therapeutic applications of PBTZ169 in other diseases, such as viral infections and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of PBTZ169 and its effects on various biochemical and physiological pathways.
合成法
The synthesis of PBTZ169 involves a multi-step process that starts with the reaction of 2-aminobenzothiazole with 2-bromoacetophenone to form 4,5,6,7-tetrahydro-1,3-benzothiazol-2-one. This intermediate is then reacted with 1-propan-2-ylpyrazole-3-carboxaldehyde to form PBTZ169. The synthesis method has been optimized to produce high yields of PBTZ169 with high purity.
特性
IUPAC Name |
3-[(1-propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-10(2)17-8-7-11(15-17)9-16-12-5-3-4-6-13(12)19-14(16)18/h7-8,10H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWCPRANNIPGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)CN2C3=C(CCCC3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)
![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)



![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)

![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)
![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)


![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)
![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)